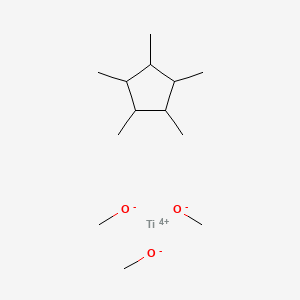
methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+): is a complex compound with the molecular formula C13H24O3Ti+The compound consists of a titanium center bonded to a pentamethylcyclopentadienyl ligand and methanolate ligands.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) involves reactions with titanium tetrachloride (TiCl4) and specific organic ligands. For example, monocyclopentadienyltitanium complexes, including those with pentamethylcyclopentadienyl ligands, are synthesized through reactions involving TiCl4 and organic ligands.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves controlled laboratory conditions to ensure the correct formation of the titanium complex.
化学反応の分析
Types of Reactions: Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) undergoes various chemical reactions, including polymerization and hydrolysis. The specificity of these reactions is influenced by the ligands and the electronic and steric environment of the titanium center.
Common Reagents and Conditions: Common reagents used in these reactions include olefins and other substrates. The reactions are typically conducted under controlled conditions to ensure the desired reactivity and product formation.
Major Products Formed: The major products formed from these reactions depend on the specific substrates and reaction conditions. For example, polymerization reactions can lead to the formation of polymeric materials, while hydrolysis reactions may yield different products based on the hydrolyzing agents used.
科学的研究の応用
Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) has several scientific research applications:
Synthesis of Metal-Organic Frameworks (MOFs): The compound can be utilized in the synthesis of MOFs due to its titanium center, which can act as a connecting node, while the organic components may serve as linkers.
Dye-Sensitized Solar Cells (DSSCs): The titanium component can be used as a photoanode material, improving the cell’s efficiency by enhancing electron transport.
Catalysis: The compound’s reactivity and catalytic activity make it useful in various catalytic processes, including polymerization and organic synthesis.
作用機序
The mechanism by which methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) exerts its effects involves the coordination environment and structural details of the titanium center. The titanium center’s electronic and steric environment plays a crucial role in determining the compound’s reactivity and catalytic activity.
類似化合物との比較
Trimethoxy(pentamethylcyclopentadienyl)titanium(IV): Similar in structure and reactivity.
Titanium tetrachloride (TiCl4): Used in the synthesis of various titanium complexes.
Cyclopentadienyltitanium complexes: Share similar ligand structures and reactivity patterns.
Uniqueness: Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) is unique due to its specific ligand structure, which influences its reactivity and catalytic properties. The pentamethylcyclopentadienyl ligand provides steric hindrance and electronic effects that differentiate it from other titanium complexes.
特性
分子式 |
C13H29O3Ti+ |
|---|---|
分子量 |
281.23 g/mol |
IUPAC名 |
methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) |
InChI |
InChI=1S/C10H20.3CH3O.Ti/c1-6-7(2)9(4)10(5)8(6)3;3*1-2;/h6-10H,1-5H3;3*1H3;/q;3*-1;+4 |
InChIキー |
AIGPDOUTOXACDD-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(C(C1C)C)C)C.C[O-].C[O-].C[O-].[Ti+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethyl-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14108031.png)
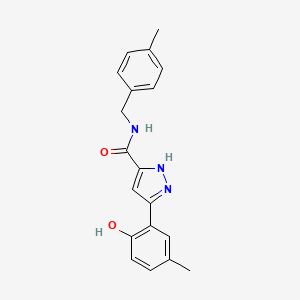
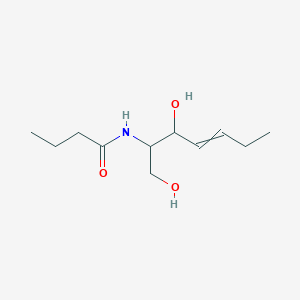
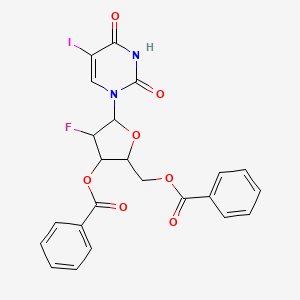
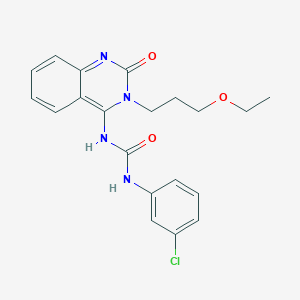
![2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B14108077.png)
![6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14108078.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B14108081.png)
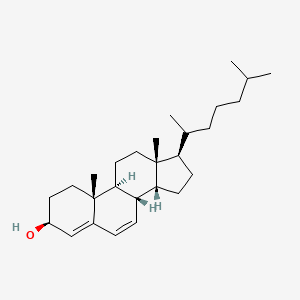
![N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B14108085.png)
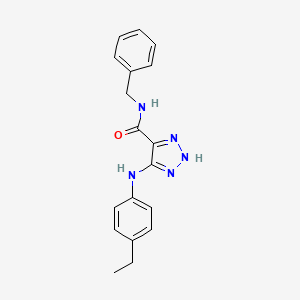
![7-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one](/img/structure/B14108093.png)
![9-(3,5-dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108101.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-5-hydroxy-8-methyl-4,8-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B14108104.png)
